3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
Description
This compound features a pyrimido[1,2-b]indazol core, a fused bicyclic heterocycle with a fluorine atom at position 10 and a methyl group at position 2. The propanamide linker connects the core to a 4-methoxyphenethyl group, which may enhance lipophilicity and influence pharmacokinetic properties. The fluorine substituent likely contributes to metabolic stability and electronic effects, while the methoxy group on the phenyl ring could modulate solubility and receptor interactions.
Properties
Molecular Formula |
C23H23FN4O3 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C23H23FN4O3/c1-14-17(10-11-20(29)25-13-12-15-6-8-16(31-2)9-7-15)23(30)28-22(26-14)21-18(24)4-3-5-19(21)27-28/h3-9,27H,10-13H2,1-2H3,(H,25,29) |
InChI Key |
SRXZFMHVDGRKMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)NCCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves multiple steps, including the formation of the pyrimidoindazole core, introduction of the fluorine atom, and attachment of the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that this compound may exhibit significant anticancer properties. Its structural components suggest potential interactions with various biological targets involved in cancer progression. For instance, compounds with similar structural features have shown activity against multiple cancer cell lines:
| Compound Name | Target Cancer Cell Lines | Percent Growth Inhibition |
|---|---|---|
| Compound A | SNB-19 | 86.61% |
| Compound B | OVCAR-8 | 85.26% |
| Compound C | NCI-H40 | 75.99% |
The unique combination of the fluorinated pyrimidine structure with a morpholine substituent may enhance binding properties and selectivity towards specific biological targets compared to other similar compounds .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess properties suitable for developing new antimicrobial agents.
Interaction Studies
Understanding the interactions between this compound and biological systems is crucial for determining its pharmacokinetics and pharmacodynamics. Interaction studies can reveal how the compound behaves in vivo, providing insights into its therapeutic efficacy and safety profile.
Material Science Applications
Given its unique structure, the compound may find applications beyond medicinal chemistry, particularly in material science. Its ability to form specific interactions at the molecular level could lead to the development of new materials with tailored properties for various industrial applications.
Synthesis and Optimization
The synthesis of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves several key steps:
- Formation of the Indazole Core : Initial synthesis focuses on creating the indazole framework.
- Pyrimidine Integration : The pyrimidine moiety is then integrated into the structure.
- Final Modifications : The final steps involve attaching the propanamide and methoxyphenyl groups.
Optimization of these synthetic pathways is essential to ensure high yields and purity of the final product .
Mechanism of Action
The mechanism of action of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups play a crucial role in determining the compound’s binding affinity and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Core Heterocyclic Structure
The pyrimido[1,2-b]indazol core distinguishes this compound from analogs with alternative fused rings:
- Pyrimido[4,5-d]pyrimidin derivatives (e.g., , Compound 11f): These feature a pyrimidine-pyrimidinone scaffold, which is more electron-deficient and planar compared to the pyrimidoindazol system. Such differences may affect binding to kinase ATP pockets or DNA-intercalating activity .
Substituent Effects
Amide Linker and Terminal Groups
The propanamide linker in the target compound provides flexibility, while carboxamide derivatives () may exhibit stronger hydrogen-bonding interactions with biological targets.
Research Findings and Hypothetical Activity
Pharmacokinetic Properties
Target Engagement
- Structural analogs with spiro systems () are often optimized for protease inhibition, highlighting divergent therapeutic applications .
Biological Activity
The compound 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is a complex organic molecule with potential pharmacological applications. Its unique structure, which incorporates elements of indazole and pyrimidine, suggests various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C20H18FN5O3
- Molecular Weight : 393.39 g/mol
- IUPAC Name : 3-{10-fluoro-2-methyl-4-oxo-1H-pyrimido[1,2-b]indazol-3-yl}-N-[2-(4-methoxyphenyl)ethyl]propanamide
- SMILES Notation : CC(Nc1c2c(F)cccc2nn11)=C(CCC(Nc(cc2)cnc2OC)=O)C1=O
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the fluorine atom enhances its reactivity and stability, potentially influencing its binding affinity to enzymes or receptors involved in various biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in nucleic acid synthesis or metabolism.
- Receptor Modulation : It could interact with various receptors, leading to altered signaling pathways that affect cell proliferation and survival.
Biological Activity and Therapeutic Potential
Recent studies have highlighted the following biological activities associated with this compound:
Anticancer Activity
Research indicates that compounds similar to 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds in the same class have shown inhibition of cell proliferation in various cancer cell lines, including those resistant to conventional therapies .
Antiviral Properties
The compound's structural features suggest potential antiviral activity:
- Hepatitis B Virus (HBV) : Similar nucleoside analogs have demonstrated effective inhibition of HBV polymerase, indicating that this compound may also possess antiviral properties against HBV .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
